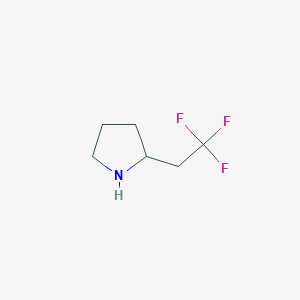

2-(2,2,2-Trifluoroethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)4-5-2-1-3-10-5/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNGGKANKDQBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Trifluoromethylated Heterocycles in Modern Chemical Synthesis

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF3) group, into heterocyclic structures is a powerful strategy in medicinal and agrochemical chemistry. The CF3 group can dramatically alter a molecule's physicochemical properties due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.

Key properties imparted by trifluoromethyl groups include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to metabolic degradation by enzymes. This often increases the in vivo half-life of a drug candidate.

Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes, potentially enhancing its bioavailability and efficacy.

Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group can lower the basicity (pKa) of nearby atoms, such as the nitrogen in a heterocycle. This can be crucial for optimizing drug-receptor interactions and reducing off-target effects.

Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to stronger and more selective binding to biological targets through favorable hydrophobic and electrostatic interactions.

These beneficial effects have led to the incorporation of trifluoromethylated heterocycles in a wide array of pharmaceuticals and agrochemicals, making the development of new synthetic methods for their creation a major research focus.

Rationale for Academic Investigation of the Pyrrolidine Scaffold and Trifluoroethyl Moiety

The academic interest in 2-(2,2,2-Trifluoroethyl)pyrrolidine stems from the proven value of its two core components: the pyrrolidine (B122466) ring and the trifluoroethyl side chain.

The Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle and is one of the most ubiquitous structural motifs in biologically active molecules. wikipedia.org It is a key component in numerous natural alkaloids, such as nicotine, and is present in a significant number of FDA-approved drugs, including procyclidine (B1679153) and bepridil. wikipedia.org

The scientific community's focus on the pyrrolidine scaffold is driven by several factors:

Privileged Structure: Its prevalence in nature and medicine has earned it the status of a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Stereochemical Richness: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the creation of multiple stereocenters, enabling precise three-dimensional arrangements of functional groups to optimize interactions with chiral biological molecules. mdpi.com

Catalytic Prowess: Chiral pyrrolidine derivatives, most famously the amino acid proline, are foundational to the field of asymmetric organocatalysis. They serve as highly effective catalysts for a wide range of stereoselective transformations, operating through enamine and iminium ion intermediates. mdpi.comnih.gov

The Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group (-CH2CF3) is increasingly recognized as a valuable substituent in drug design. It serves as a bioisostere of the common ethyl or ethoxy groups, but with distinct advantages conferred by the terminal CF3 unit. The introduction of the trifluoroethyl group into organic molecules has become a significant topic in synthetic chemistry. nih.gov Its utility stems from its ability to enhance metabolic stability and lipophilicity, crucial parameters in the development of new drug candidates. nih.gov Reagents like 1,1,1-Trifluoro-2-iodoethane are key for efficiently introducing this moiety into various molecular structures.

Fundamental Contributions of 2 2,2,2 Trifluoroethyl Pyrrolidine to Asymmetric Synthesis Paradigms

Direct and Indirect Strategies for Trifluoroethyl Group Incorporation

The introduction of the 2,2,2-trifluoroethyl moiety onto a pre-existing or forming pyrrolidine ring can be achieved through various synthetic strategies. These methods can be broadly categorized as direct, where the trifluoroethyl group is introduced in a single step, or indirect, involving the transformation of a precursor functional group.

Asymmetric Hydrogenation of Precursor Lactams and Pyrroles

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral compounds. In the context of this compound, this strategy is often applied to precursor γ-lactams or pyrroles. The hydrogenation of β,γ-unsaturated γ-lactams using iridium-phosphoramidite complexes has been shown to be an effective method for producing chiral γ-lactams with high yields and enantioselectivities. researchgate.net Mechanistic studies suggest that the reaction proceeds through the hydrogenation of an N-acyliminium cation intermediate. researchgate.net While this specific approach has been demonstrated for various substituents, its application to trifluoromethylated analogs is a promising area of investigation. researchgate.net

Similarly, the asymmetric hydrogenation of pyrroles offers a direct route to chiral pyrrolidines. Transition metal catalysts, particularly those based on iridium, rhodium, ruthenium, and palladium, bearing chiral phosphorus ligands are commonly employed for the hydrogenation of N-heteroaromatic compounds. rsc.org The challenge lies in the high stability of the aromatic pyrrole (B145914) ring and the potential for the nitrogen heteroatom to poison the catalyst. rsc.org Despite these hurdles, successful methods have been developed for various substituted pyrroles, and the extension of these methodologies to 2-(2,2,2-trifluoroethyl)pyrrole holds significant potential.

| Catalyst System | Substrate Type | Key Features |

| Iridium-phosphoramidite complex | β,γ-Unsaturated γ-lactams | High yields and enantioselectivities. researchgate.net |

| Chiral Rh, Ru, Ir, Pd complexes | Pyrroles | Direct route to chiral pyrrolidines. rsc.org |

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation provides a direct method for introducing the CF3 group. One approach involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. These precursors are formed through the trifluoromethylation of enantiopure 4-formyl-β-lactams. Subsequent activation and treatment with various nucleophiles lead to the formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. nih.gov

Another strategy utilizes sodium trifluoromethanesulfinate (CF3SO2Na) as a trifluoromethyl source. Copper-promoted intramolecular aminotrifluoromethylation of alkenes using CF3SO2Na has been employed to synthesize CF3-containing indolines and pyrrolidines. beilstein-journals.org This radical-based approach offers a versatile route to various trifluoromethylated azaheterocycles.

| Reagent/Method | Precursor | Product |

| Trifluoromethylation of 4-formyl-β-lactams | Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines | Chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. nih.gov |

| CF3SO2Na / Cu(II) | N-alkenylamines | CF3-containing pyrrolidines. beilstein-journals.org |

Reductive Transformation of Functionalized Precursors

The reductive transformation of functionalized precursors is a widely used indirect method for synthesizing this compound. A common strategy involves the reductive amination of a suitable dialdehyde (B1249045) precursor with 2,2,2-trifluoroethylamine. For instance, the oxidative cleavage of a diol derived from 7-bromo-1H-indene, followed by reductive amination with 2,2,2-trifluoroethylamine, yields the corresponding trifluorinated tetrahydroisoquinoline derivative, which can be a precursor to pyrrolidine-containing structures. u-szeged.hu

Another approach starts from 1-tosyl-2-(trifluoromethyl)aziridine. Alkylation of this aziridine (B145994) with ω,ω′-dihaloalkanes, followed by a ring-expansion protocol triggered by various nucleophiles, affords functionalized 2-(trifluoromethyl)pyrrolidines. researchgate.net This method allows for the introduction of diverse functional groups on the pyrrolidine ring.

Cycloaddition Reactions for Pyrrolidine Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful and atom-economical methods for constructing the five-membered pyrrolidine ring with high stereocontrol.

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone for the synthesis of enantioenriched pyrrolidines. nih.govrsc.orgdiva-portal.org The azomethine ylides are typically generated in situ from iminoesters derived from amino acids. nih.goved.ac.uk

Copper(I)-catalyzed enantioselective 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have been developed to produce fluorinated pyrrolidines with high yields and excellent stereoselectivities. nih.gov Similarly, Cu(II)-catalyzed reactions using β-fluoroalkyl alkenyl arylsulfones as dipolarophiles provide access to a wide range of enantioenriched 3-fluoroalkyl pyrrolidines. nih.goved.ac.uk These reactions often exhibit high diastereoselectivity, and the resulting cycloadducts can be further transformed. nih.gov

The synthesis of 2-trifluoromethylated 3-pyrrolines and pyrrolidines can also be achieved through the condensation of 3,3,3-trifluoroalanine with carbonyl compounds, which leads to the in situ formation of azomethine ylides for subsequent [3+2] cycloaddition with electron-deficient alkenes and alkynes. researchgate.net

| Catalyst | Dipolarophile | Azomethine Ylide Precursor | Key Outcome |

| Copper(I) | Fluorinated styrenes | Iminoesters | Enantioenriched fluorinated pyrrolidines. nih.gov |

| Copper(II) | β-Fluoroalkyl alkenyl arylsulfones | Glycine (B1666218)/alanine iminoesters | Enantioenriched 3-fluoroalkyl pyrrolidines. nih.goved.ac.uk |

| - | Electron-deficient alkenes/alkynes | 3,3,3-Trifluoroalanine and carbonyls | 2-Trifluoromethylated 3-pyrrolines/pyrrolidines. researchgate.net |

Organocatalytic [3+2] Annulations in Pyrrolidine Synthesis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and [3+2] cycloaddition reactions are no exception. arabjchem.org N-2,2,2-Trifluoroethylisatin ketimines are versatile precursors for generating azomethine ylides in organocatalytic reactions. researchgate.netmdpi.com

The [3+2] cycloaddition of these ketimines with various electron-deficient alkenes, catalyzed by chiral thiourea (B124793) or squaramide-based organocatalysts, affords highly functionalized spiro[pyrrolidin-3,2′-oxindoles] containing a trifluoromethyl group. researchgate.netresearchgate.netacs.org These reactions proceed with excellent yields, diastereoselectivities, and enantioselectivities. researchgate.net The scope of dipolarophiles includes β-trifluoromethyl electron-deficient alkenes, leading to the formation of vicinally bis(trifluoromethyl)-substituted pyrrolidines. acs.org

The desymmetrization of cyclopentenediones has also been achieved through a formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines, leading to polyheterocycles containing a CF3-substituted spirocyclic oxindole (B195798) and a pyrrolidine ring. mdpi.com

| Catalyst Type | Azomethine Ylide Precursor | Dipolarophile | Product |

| Thiourea/Tertiary Amine | N-2,2,2-Trifluoroethylisatin ketimines | 3-Alkenyl-5-arylfuran-2(3H)-ones | Spiro[pyrrolidin-3,2′-oxindoles]. researchgate.net |

| Squaramide-Tertiary Amine | N-2,2,2-Trifluoroethylisatin ketimines | β-Trifluoromethyl enones | 3,2′-Pyrrolidinyl spirooxindoles. acs.org |

| - | N-2,2,2-Trifluoroethylisatin ketimines | Cyclopentene-1,3-diones | Polyheterocyclic spirooxindoles. mdpi.com |

Cascade and Domino Cycloaddition Sequences for Spirocyclic Pyrrolidines

Cascade and domino reactions, which involve two or more bond-forming transformations under the same reaction conditions, have emerged as powerful strategies for the efficient synthesis of complex molecular architectures from simple precursors. rsc.orgunimi.it In the context of pyrrolidine synthesis, 1,3-dipolar cycloaddition reactions involving azomethine ylides are particularly significant for their ability to construct the pyrrolidine ring in a stereoselective manner. rsc.orgnih.gov

These sequences are highly effective for creating spirocyclic pyrrolidines, which are prevalent in natural alkaloids and other bioactive compounds. chemrxiv.org A common approach involves the in situ generation of an azomethine ylide from an amino acid (like N-methylglycine or L-proline) and an aldehyde or ketone (such as isatin), which then reacts with a dipolarophile. rsc.org This methodology allows for the rapid assembly of spiro[pyrrolidin-3,20-oxindoles] bearing multiple consecutive stereocenters with excellent yields and stereoselectivity. oaepublish.com

Researchers have successfully applied these domino sequences to generate diverse and complex spiro-heterocyclic libraries. For instance, novel spiro-[butyrolactone-pyrrolidine-chromanone] hybrids have been synthesized through a domino 1,3-dipolar cycloaddition of azomethine ylides with carboxylic acid-activated chromones. oaepublish.com Another notable example is the asymmetric one-pot 1,3-dipolar cycloaddition domino sequence of chalcones, isatin, and proline, catalyzed by a chiral quaternary ammonium (B1175870) bromide, to produce spiro[indoline-3,3′-pyrrolizin]-2-one derivatives in excellent yields. unimi.it These methods highlight the efficiency of cascade cycloadditions in building intricate, three-dimensional molecules containing the pyrrolidine framework. unimi.it

Michael Addition/Reductive Cyclization Pathways

A highly effective strategy for the stereoselective synthesis of trifluoromethylated pyrrolidines is the combination of a Michael addition with a subsequent reductive cyclization. acs.orgnih.gov This (3+2)-annulation approach provides a direct route to highly functionalized 3,4-disubstituted-2-trifluoromethyl pyrrolidines bearing three contiguous stereocenters. acs.orgnih.gov

The process typically begins with a direct organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. acs.orgnih.gov This initial step proceeds under mild conditions and with low catalyst loadings, affording γ-nitro trifluoromethyl ketone Michael adducts in high yields and with excellent diastereo- and enantioselectivity. acs.orgnih.gov

Following the Michael addition, the adducts undergo a diastereoselective reductive cyclization. acs.orgnih.gov Catalytic hydrogenation, often using Raney-Ni, reduces both the nitro group and the ketone, leading to the formation of the pyrrolidine ring in a highly controlled manner. nih.gov This hydrogenation step has been shown to proceed cleanly, with excellent levels of diastereocontrol, yielding the desired pyrrolidines with an all-cis relationship as determined by NOESY analysis. nih.gov Crucially, no loss of diastereo- or enantiomeric composition is observed during the hydrogenation, indicating the absence of competing epimerization or retro-Michael pathways. acs.orgnih.gov

This methodology has been successfully applied to a range of substrates, demonstrating its versatility in preparing various enantioenriched 2-trifluoromethyl pyrrolidines. nih.gov

Table 1: Synthesis of Enantioenriched 2-Trifluoromethyl Pyrrolidines via Michael Addition/Reductive Cyclization

Rearrangement-Initiated Pyrrolidine Ring Construction

Molecular rearrangements offer elegant and powerful pathways for the construction of complex cyclic systems, including the pyrrolidine ring. These methods often allow for the rapid increase of molecular complexity and the establishment of key stereocenters.

One prominent example is the aza-Cope–Mannich reaction, a cascade transformation that combines a sigmatropic rearrangement with a Mannich cyclization to form the pyrrolidine ring. nih.gov This reaction can couple pyrrolidine formation with a one-carbon expansion of a starting ring, as demonstrated in the conversion of cyclopentane (B165970) derivatives into cis-hydroindolones. nih.gov The reaction proceeds through the formation of a formaldiminium ion, which initiates the cascade. nih.gov

The Stevens rearrangement is another valuable tool for pyrrolidine synthesis. A chemrxiv.orgnih.gov-Stevens rearrangement has been employed to introduce a tertiary α-stereocenter adjacent to the nitrogen atom in a pyrrolidine ring with complete diastereoselectivity. semanticscholar.org This transformation was a key step in a formal total synthesis, showcasing its utility in complex molecule construction. semanticscholar.org

More recently, a novel photo-promoted ring contraction of pyridines has been developed to afford pyrrolidine derivatives. nih.gov This method utilizes a silylborane and proceeds via the formation of a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.gov This approach represents a significant departure from traditional methods and provides access to unique pyrrolidine skeletons without the need for pre-activated starting materials. nih.gov

Multicomponent Reactions in the Synthesis of Trifluoromethylated Pyrrolidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.org These reactions are particularly well-suited for the synthesis of complex heterocyclic structures, including trifluoromethylated pyrrolidines.

Various MCRs have been developed to incorporate the trifluoromethyl group into cyclic amines. For example, highly substituted 2-trifluoromethylpiperidines have been obtained from a four-component reaction of isoxazoles, a trifluoromethylketoester, aldehydes, and ammonium acetate. mdpi.com This strategy, which proceeds through the formation of aminotrifluoromethylketone intermediates, is adaptable for the synthesis of corresponding pyrrolidine structures. mdpi.com

Trifluoromethyl-β-dicarbonyls have also been identified as versatile building blocks in MCRs for synthesizing a range of trifluoromethylated heterocycles. researchgate.net Furthermore, Ugi-type MCRs provide a powerful platform for introducing diversity. These reactions can be used to install various groups, including heterocycles like pyrroles and indoles, at the α-position of a trifluoromethylated amine, offering a route to a wide array of complex derivatives. mdpi.com The development of copper-catalyzed four-component reactions has also shown promise in creating functionalized imidates, which can serve as precursors to complex heterocyclic systems. rwth-aachen.de These examples underscore the immense potential of MCRs in the streamlined synthesis of novel trifluoromethylated pyrrolidines for chemical and medicinal applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluoromethylketone |

| 2-Trifluoromethyl pyrrolidine |

| 3,4-Diaryl-2-trifluoromethyl pyrrolidine |

| Spiro[oxindole-3,3′-pyrrolidine] |

| Spiro[butyrolactone-pyrrolidine-chromanone] |

| Spiro[indoline-3,3′-pyrrolizin]-2-one |

| cis-Hydroindolone |

| 2-Silyl-1,2-dihydropyridine |

| Vinylazomethine ylide |

| 2-Trifluoromethylpiperidine |

| Trifluoromethyl-β-dicarbonyl |

| N-methylglycine |

| L-proline |

| Isatin |

| Raney-Ni |

| Formaldiminium ion |

| Silylborane |

| Isoxazole |

| Ammonium acetate |

| Pyrrole |

| Indole |

| Chalcone |

| Chromone |

| Nitroolefin |

Chiral Catalysis in Asymmetric Pyrrolidine Formation

The formation of the chiral pyrrolidine ring containing the trifluoroethyl group is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. Both organocatalytic and metal-based catalytic systems have proven effective.

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a powerful tool for the enantioselective synthesis of trifluoromethylated pyrrolidines. These catalysts operate through various activation modes, often involving the formation of transient, reactive intermediates like enamines or iminiums, while hydrogen-bonding moieties like squaramides or thioureas activate the other reactant. researchgate.netacs.org

Cinchona alkaloid-derived squaramide and thiourea catalysts are frequently employed. acs.org For instance, a bifunctional squaramide catalyst derived from a Cinchona alkaloid has been used in the aza-Michael/Michael cascade reaction between nitroalkenes and tosylaminomethyl enones to produce highly functionalized chiral pyrrolidines with good yields and excellent enantioselectivities (up to >99% ee). researchgate.net Similarly, these catalysts have been successful in the asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with various partners. researchgate.netrsc.orgmdpi.comacs.orgnih.govresearchgate.netresearchgate.net In one example, a Cinchona alkaloid-derived squaramide catalyzed the reaction of N-2,2,2-trifluoroethylisatin ketimines with β-nitroalkenes, yielding 5′-trifluoromethyl-spiro[pyrrolidin-3,2′-oxindoles] with high yields and stereoselectivities. researchgate.net The stereochemical outcome is often influenced by steric effects of the substrates. researchgate.net

Thiourea-based organocatalysts, often derived from Cinchona alkaloids, also play a crucial role. acs.org They have been used in domino Michael/Mannich [3+2] cycloaddition reactions to construct complex pyrrolidine structures. researchgate.netrsc.org For example, a thiourea-catalyzed reaction between N-2,2,2-trifluoroethylisatin ketimines and aurones produced bispiro[benzofuran-oxindole-pyrrolidine]s in excellent yields and stereoselectivities. rsc.org These catalysts function through dual activation, where the tertiary amine moiety of the catalyst deprotonates the nucleophile, and the thiourea group activates the electrophile via hydrogen bonding. acs.org

The development of these organocatalytic systems has enabled the synthesis of a wide array of complex pyrrolidine derivatives, including those with multiple stereocenters and spirocyclic frameworks. researchgate.netrsc.orgmdpi.comacs.orgnih.govresearchgate.netresearchgate.netrsc.orgthieme-connect.comacs.orgresearchgate.net

Table 1: Organocatalytic Synthesis of this compound Derivatives

| Catalyst Type | Reaction Type | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cinchonidine-derived Squaramide | Aza-Michael/Michael Cascade | Nitroalkenes and Tosylaminomethyl enones | Highly functionalized chiral pyrrolidines | Up to 91:9 | Up to >99% | researchgate.net |

| Cinchonine-derived Squaramide | [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines and α,β-unsaturated pyrazolones | Spiro-oxindole-pyrrolidine-pyrazolones | >20:1 | 42-96% | rsc.orgresearchgate.net |

| Thiourea Catalyst | [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines and Aurones | Bispiro[benzofuran-oxindole-pyrrolidine]s | >20:1 | Up to >99% | mdpi.comrsc.org |

| Squaramide Catalyst | Domino Michael/Mannich [3+2] Cycloaddition | Rhodanine derivatives and N-(2,2,2-trifluoroethyl)isatin ketimines | Bispiro[oxindole-pyrrolidine-rhodanine]s | >99:1 | Up to >99% | acs.orgnih.gov |

Transition metal catalysis offers a complementary and powerful approach for the enantioselective synthesis of this compound derivatives. Chiral complexes of metals like rhodium and copper are particularly effective.

Rhodium-catalyzed asymmetric hydrogenation is a key method. For example, prochiral enamides can be hydrogenated using a chiral Rhodium-DuPhos complex to yield the corresponding pyrrolidine with high conversion and enantioselectivity (e.g., 98% ee). Rhodium catalysts are also used in [2+2+2] cycloaddition reactions to construct complex, helically chiral molecules containing aromatic rings. nih.govrsc.org

Copper-catalyzed reactions, particularly asymmetric [3+2] cycloadditions, have been extensively developed. nih.govacs.orgresearchgate.net Using a Cu(OTf)₂/chiral ferrocenyl P,N-ligand complex, the asymmetric 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with N-arylmaleimides has been achieved. acs.orgresearchgate.net This reaction leads to the formation of F₃C-containing octahydropyrrolo[3,4-c]pyrroles with four contiguous stereocenters in excellent yields, diastereomeric ratios (>20:1 dr), and enantiomeric excesses (up to 99% ee). acs.org Copper catalysts have also been employed for the one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofurans and indoles from salicylaldehyde (B1680747) p-tosylhydrazones and 2-bromo-3,3,3-trifluoropropene. rsc.org

Phase-transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different immiscible phases, often a solid or aqueous phase and an organic phase. crdeepjournal.org In the context of stereocontrolled synthesis, chiral phase-transfer catalysts, frequently derived from Cinchona alkaloids, are used to create a chiral environment that induces enantioselectivity. austinpublishinggroup.com

This methodology has been successfully applied to the synthesis of complex molecules. For instance, chiral phase-transfer catalysts have been used in the asymmetric alkylation and sulfenylation of glycine derivatives, which can be precursors to substituted pyrrolidines. austinpublishinggroup.com While direct applications to this compound are less commonly reported, the principles are broadly applicable. For example, a phase-transfer catalyst was used in a Pd(II)-catalyzed Suzuki–Miyaura cross-coupling reaction of a synthesized spiro-fused[succinimide-pyrrolidine-oxindole], demonstrating the utility of PTC in modifying complex pyrrolidine scaffolds. rsc.org The use of quaternary ammonium salts as phase-transfer catalysts has also enabled the 1,3-dipolar [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with maleimides. bohrium.com

Diastereoselective Synthesis of Substituted 2-(2,2,2-Trifluoroethyl)pyrrolidines

Many synthetic routes to 2-(2,2,2-trifluoroethyl)pyrrolidines generate products with multiple stereocenters. Diastereoselective synthesis aims to control the relative configuration of these stereocenters.

One effective strategy involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. nih.govugent.be These azetidines, prepared from enantiopure 4-formyl-β-lactams, can be activated and treated with various nucleophiles. This process proceeds through a bicyclic aziridinium (B1262131) intermediate, leading to the formation of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with excellent diastereoselectivity (dr >99/1). nih.govugent.be

Another powerful method is the organocatalytic domino Michael/Mannich [3+2] cycloaddition. researchgate.netrsc.org This approach allows for the construction of highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group and three contiguous stereogenic centers with high yields and excellent stereoselectivities. researchgate.netrsc.org Similarly, the diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with cyclopentene-1,3-diones can produce tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits with good diastereomeric ratios (up to 91:9 dr). mdpi.com

Control over Multiple Contiguous Stereogenic Centers

The synthesis of this compound derivatives often involves the creation of multiple contiguous stereogenic centers, which presents a significant synthetic challenge. Controlling the absolute and relative stereochemistry of these centers is crucial.

Organocatalytic cascade reactions are particularly adept at addressing this challenge. nih.govacs.org For example, the asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization, generates 2-trifluoromethylated pyrrolidines with three contiguous stereocenters in an all-cis configuration. nih.govacs.org

Furthermore, 1,3-dipolar cycloaddition reactions using N-2,2,2-trifluoroethylisatin ketimines have proven to be a robust method for constructing complex scaffolds with multiple stereocenters. rsc.orgmdpi.comacs.orgnih.govresearchgate.netacs.org For instance, a squaramide-catalyzed cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and α,β-unsaturated pyrazolones yields a spiro-pyrrolidine compound with four consecutive stereocenters, including two vicinal spiroquaternary chiral centers, with excellent stereocontrol. rsc.orgresearchgate.net Similarly, reactions with β-trifluoromethyl enones can create a vicinally bis(trifluoromethyl)-substituted pyrrolidine moiety with four contiguous stereocenters. mdpi.comacs.org

Enantiomeric Excess and Diastereomeric Ratio Optimization in Reaction Development

The development of any new stereoselective synthesis requires careful optimization of reaction conditions to maximize both the enantiomeric excess (ee) and the diastereomeric ratio (dr). This involves screening various catalysts, solvents, temperatures, and additives.

In the organocatalytic synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, for example, catalyst loading and reaction temperature are critical parameters. nih.govacs.org Lowering the catalyst loading and adjusting the temperature can significantly improve both the diastereo- and enantioselectivity of the initial Michael addition step. acs.org

For cycloaddition reactions involving N-2,2,2-trifluoroethylisatin ketimines, the choice of catalyst is paramount. Different Cinchona alkaloid-derived squaramide or thiourea catalysts can lead to vastly different outcomes. mdpi.comresearchgate.net The electronic and steric properties of the substituents on both the ketimine and the dipolarophile also play a significant role in determining the stereoselectivity. researchgate.net For instance, in the synthesis of spiro-oxindole-pyrrolidine-pyrazolone derivatives, excellent diastereoselectivities (>20:1 dr) were consistently achieved, while the enantioselectivities varied (42–96% ee) depending on the specific substrates and catalyst used. researchgate.net This highlights the necessity of fine-tuning the reaction components to achieve optimal results for a given target molecule. researchgate.netrsc.orgmdpi.comacs.orgnih.govresearchgate.netnih.govugent.bersc.orgnih.govacs.org

Table 2: Summary of Stereochemical Outcomes in Optimized Reactions

| Reaction Type | Catalyst/Method | Key Product Feature | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Michael Addition/Reductive Cyclization | Organocatalyst | Three contiguous stereocenters | High | >20:1 | Excellent | nih.govacs.org |

| Rearrangement of Chiral Azetidines | Nucleophilic opening of aziridinium ion | 3,4-disubstituted pyrrolidines | 45-99% | >99:1 | - | nih.govugent.be |

| [3+2] Cycloaddition | Cinchonine-derived Squaramide | Four consecutive stereocenters | 66-94% | >20:1 | 42-96% | researchgate.net |

| [3+2] Cycloaddition | Cu(OTf)₂/Chiral Ferrocenyl P,N-ligand | Four contiguous stereocenters | ≤99% | >20:1 | 99% | acs.org |

| Domino Michael/Mannich [3+2] Cycloaddition | Squaramide Catalyst | Bispiro[oxindole-pyrrolidine-rhodanine]s | Up to 99% | >99:1 | >99% | acs.orgnih.gov |

Applications of 2 2,2,2 Trifluoroethyl Pyrrolidine As a Chiral Building Block and Synthon

Role in the Synthesis of Complex Nitrogen-Containing Architectures

2-(2,2,2-Trifluoroethyl)pyrrolidine serves as a crucial starting material for the synthesis of more elaborate nitrogen-containing structures. Its inherent chirality and the presence of the trifluoroethyl group make it a desirable component in the construction of molecules with potential pharmaceutical applications. For instance, enantioselective hydrogenation of α-trifluoromethylidene lactams has been developed as an efficient method to produce chiral 2,2,2-trifluoroethyl lactams with high enantioselectivity. rsc.org These lactams can be subsequently transformed into chiral 2,2,2-trifluoroethyl pyrrolidines, highlighting a pathway to these important building blocks. rsc.org

Furthermore, the pyrrolidine (B122466) ring itself is a common feature in many biologically active compounds. smolecule.com The synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has been explored in the design of mimics for proline-rich antimicrobial peptides, aiming to combat bacterial resistance. nih.gov This underscores the utility of the pyrrolidine scaffold, and by extension, its trifluoroethylated derivatives, in constructing complex bioactive molecules. The development of methods for the synthesis of nitrogen-containing polyaromatic compounds further illustrates the broad applicability of nitrogen-based heterocyclic building blocks in creating structurally diverse molecular frameworks. rsc.org

Utility in Constructing Spirocyclic and Fused Ring Systems

The construction of spirocyclic and fused ring systems is a significant area of organic synthesis, as these three-dimensional structures are prevalent in natural products and medicinally important compounds. rsc.orgrsc.org this compound and its derivatives have proven to be instrumental in the assembly of such complex architectures.

A key strategy involves the use of N-2,2,2-trifluoroethylisatin ketimines, derived from isatins and trifluoroethylamine, as 1,3-dipole precursors. mdpi.commdpi.com These intermediates readily participate in [3+2] cycloaddition reactions with various dipolarophiles to generate spiro[pyrrolidine-3,2′-oxindoles] and other spirocyclic systems. researchgate.netresearchgate.net These reactions often proceed with high diastereoselectivity and enantioselectivity, particularly when employing chiral catalysts. rsc.orgmdpi.com

For example, organocatalytic asymmetric [3+2] cycloadditions of trifluoromethyl-containing azomethine ylides with cyclic 2,4-dienones have been developed to efficiently incorporate trifluoromethyl groups into functionalized spiro[pyrrolidin-3,2′-oxindoles]. mdpi.comresearchgate.net Similarly, reactions with barbiturate-based olefins and other activated alkenes have yielded complex spiro-fused heterocyclic systems with multiple stereocenters. mdpi.com The desymmetrization of cyclopentene-1,3-diones through a formal 1,3-dipolar cycloaddition with N-2,2,2-trifluoroethylisatin ketimines provides access to tetracyclic spirooxindoles containing fused pyrrolidine and cyclopentane (B165970) subunits. mdpi.com

The synthesis of 2-trifluoromethylated 3-pyrrolines and pyrrolidines has also been achieved via the [3+2] cycloaddition of azomethine ylides generated from the condensation of 3,3,3-trifluoroalanine with carbonyl compounds. bohrium.com This method offers a direct route to these valuable building blocks under mild conditions. bohrium.com The resulting cycloadducts can be further elaborated, for instance, through oxidation to form the corresponding pyrroles. bohrium.com

Table 1: Examples of Spirocyclic and Fused Ring Systems Synthesized Using this compound Derivatives

| Dipolarophile | Resulting Scaffold | Key Features |

| Cyclic 2,4-dienones | Spiro[pyrrolidin-3,2′-oxindoles] | High enantio- and diastereoselectivity. mdpi.comresearchgate.net |

| Barbiturate-based olefins | Spiro-fused[succinimide-pyrrolidine-oxindole] | Complex trifluoromethylated derivatives. mdpi.com |

| Cyclopentene-1,3-diones | Tetracyclic spirooxindoles | Fused pyrrolidine and cyclopentane subunits. mdpi.com |

| Electron-deficient alkynes/alkenes | 2-Trifluoromethyl-3-pyrrolines/pyrrolidines | Direct access under mild conditions. bohrium.com |

| Methyleneindolinones | Spirooxindole derivatives | Excellent yields and stereoselectivities. mdpi.com |

| Aurones | Spiro[benzofuran-pyrrolidine-oxindole] | Novel skeletons with high diastereoselectivity. mdpi.com |

Precursor for Advanced Fluoro-Organic Scaffolds

The presence of the trifluoroethyl group makes this compound an ideal precursor for a variety of advanced fluoro-organic scaffolds. The unique properties imparted by fluorine, such as increased metabolic stability and altered electronic characteristics, are highly sought after in medicinal chemistry and materials science. mdpi.comnih.gov

The asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines has been achieved through the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. ugent.be This method allows for the introduction of various nucleophiles, leading to a diverse range of functionalized pyrrolidines. ugent.be The resulting products can be further modified, for example, by N,O-debenzylation, to create novel fluoro-organic systems like CF3-substituted 2-oxa-4,7-diazabicyclo[3.3.0]octan-3-one. ugent.be

Furthermore, the development of catalytic concerted SNAr reactions of fluoroarenes opens up possibilities for incorporating the this compound moiety into aromatic systems. nih.gov This type of reaction is crucial for the late-stage functionalization of complex molecules, including bioactive compounds. nih.gov The ability to form C-N bonds with aryl fluorides under catalytic conditions expands the toolkit for creating novel fluoro-organic architectures. nih.gov

The synthesis of trifluoromethylated phenanthrolinediamides from (±)-2-(trifluoromethyl)pyrrolidine demonstrates the use of this building block in creating complex ligands for metal coordination. mdpi.com These ligands, containing two chiral centers, can exist as a mixture of diastereomers and exhibit interesting stereodynamics and complexation behavior with metal ions. mdpi.com

Modulating Molecular Properties through Trifluoromethylation in Pyrrolidine Scaffolds

The introduction of a trifluoromethyl (CF3) group into a pyrrolidine scaffold significantly modulates the molecule's physicochemical and biological properties. The high electronegativity of fluorine atoms in the CF3 group imparts a strong electron-withdrawing effect, which can influence the basicity of the pyrrolidine nitrogen and the reactivity of adjacent functional groups.

Trifluoromethylation is a widely used strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. smolecule.commdpi.com The replacement of a methyl group with a trifluoromethyl group is a common tactic in medicinal chemistry. mdpi.com In the context of the pyrrolidine ring, the CF3 group can improve the metabolic stability of drug candidates. smolecule.com

Theoretical investigations into the C(sp³)–H trifluoromethylation of pyrrolidine have provided insights into the reactivity and regioselectivity of such reactions. sciopen.comresearchgate.net Density functional theory (DFT) computations have shown that β-regioselective activation of the pyrrolidine ring can be favored over α-regioselective activation under certain catalytic conditions. sciopen.com This selectivity is crucial for the controlled introduction of the CF3 group at specific positions within the pyrrolidine ring, allowing for fine-tuning of the molecule's properties.

The enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams and their subsequent conversion to chiral pyrrolidines provides a direct route to molecules where the trifluoromethyl group's influence on chirality and biological activity can be systematically studied. rsc.org The resulting compounds have shown potential as inhibitors for enzymes like the donor receptor tyrosine kinase effector Raf, highlighting the impact of trifluoromethylation on biological function. rsc.org

Theoretical and Mechanistic Investigations of 2 2,2,2 Trifluoroethyl Pyrrolidine Reactions

Computational Studies on Reaction Mechanisms and Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the intricate details of reaction mechanisms involving fluorinated organic compounds. While specific computational studies focusing exclusively on 2-(2,2,2-trifluoroethyl)pyrrolidine are limited, extensive research on closely related N-2,2,2-trifluoroethylisatin ketimines in [3+2] cycloaddition reactions provides valuable insights into the probable mechanistic pathways. researchgate.netacs.org

These studies suggest that the trifluoroethyl group plays a crucial role in the energetics of the transition states. For instance, in the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine, DFT calculations at the M06-2X/6-311+G(d,p)//M06-2X/6-31G(d,p) level of theory, combined with the SMD solvation model, have revealed a three-step mechanism. This proposed pathway involves two initial proton transfer steps followed by the cycloaddition. The trifluoromethyl group is shown to facilitate the proton transfer steps, which is a key finding for understanding the reactivity of such compounds. acs.org

The reliability of these proposed mechanisms is often supported by Natural Bond Orbital (NBO) and Reduced Density Gradient (RDG) analyses. acs.org These analyses help in visualizing and quantifying the non-covalent interactions that stabilize the transition states. The calculated atomic charges and second-order perturbation stabilization energies often indicate that the electron-withdrawing nature of the –CF3 group is a key factor in facilitating the reaction. acs.org

Table 1: Representative Computational Studies on Related Trifluoroethyl-Containing Compounds

| Reaction Type | Compound Studied | Computational Method | Key Findings |

|---|---|---|---|

| [3+2] Cycloaddition | (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one | DFT (M06-2X) | Three-step mechanism with initial proton transfers facilitated by the CF3 group. acs.org |

| [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines with aurones | DFT | Elucidation of a plausible catalytic reaction model. researchgate.net |

| Synthesis of pyrrolidinediones | Nitromethane and coumarin | DFT | Calculation of energy barriers for different reaction stages, including cyclization to a pyrrolidine (B122466) ring. nih.gov |

This table presents data from studies on compounds structurally related to this compound to infer potential mechanistic characteristics.

Elucidation of Catalyst-Substrate Interactions and Stereochemical Models

The stereochemical outcome of reactions catalyzed by chiral pyrrolidine derivatives is dictated by the precise interactions between the catalyst and the substrates in the transition state. For this compound, the trifluoroethyl group is expected to exert significant steric and electronic influence on the formation of the stereochemical models.

In organocatalyzed reactions, such as the 1,3-dipolar cycloaddition of N-(2,2,2-trifluoroethyl)-ketimines with enals, the Hayashi-Jorgensen catalyst, a diarylprolinol silyl (B83357) ether, is often employed. rsc.org A proposed transition state model for such reactions suggests that the catalyst forms an iminium ion intermediate with the enal. The steric bulk of the catalyst's aryl groups blocks one face of the intermediate, directing the cycloaddition to occur on the less hindered face of the azomethine ylide derived from the trifluoroethyl-containing ketimine. nih.govccsnorway.com

Bifunctional catalysts, such as those incorporating a thiourea (B124793) or squaramide moiety alongside the pyrrolidine ring, are also commonly used. researchgate.netrsc.orgresearchgate.net In these systems, the thiourea or squaramide group acts as a hydrogen-bond donor, activating the electrophile, while the pyrrolidine nitrogen acts as a Lewis base to form an enamine or activate the nucleophile. The stereochemical outcome is controlled by the rigid transition state assembly formed through these dual interactions. For instance, in the asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines, chiral bifunctional squaramide-tertiary amine catalysts have been shown to afford excellent stereocontrol, leading to the formation of spirooxindoles with multiple contiguous stereocenters. acs.org

Table 2: Key Interactions in Stereochemical Models of Related Pyrrolidine-Catalyzed Reactions

| Catalyst Type | Key Interaction | Role of Trifluoroethyl Group (Inferred) | Resulting Stereochemistry |

|---|---|---|---|

| Diarylprolinol Silyl Ether | Steric shielding of one face of the iminium ion intermediate. nih.gov | Influences the orientation of the azomethine ylide. | High diastereo- and enantioselectivity. rsc.org |

| Bifunctional Thiourea/Squaramide | Dual activation via hydrogen bonding and Lewis base catalysis. researchgate.netrsc.org | Affects the acidity of the N-H protons and the nucleophilicity of the pyrrolidine nitrogen. | Excellent stereocontrol in cycloaddition reactions. acs.org |

| Chiral Boron Complex | Coordination of the catalyst to both the ketimine and the chalcone. | Potentially influences the Lewis acidity of the boron center and the geometry of the complex. | High diastereo- and enantioselectivity in [3+2] cycloadditions. acs.org |

This table extrapolates potential interactions for this compound based on established models for similar catalytic systems.

Analysis of Electronic and Steric Effects of the Trifluoroethyl Group on Pyrrolidine Reactivity

The trifluoroethyl group at the 2-position of the pyrrolidine ring profoundly alters its electronic and steric properties, which in turn governs its reactivity.

Electronic Effects: The three fluorine atoms on the ethyl group exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density on the pyrrolidine nitrogen atom. As a consequence, the basicity of this compound is considerably lower than that of unsubstituted pyrrolidine. acs.orgresearchgate.net Studies comparing the basicity of various substituted pyrrolidines have shown that electron-withdrawing groups lead to a marked decrease in pKaH values. acs.orgnih.gov For example, 2-(trifluoromethyl)pyrrolidine (B1142111) has a pKaH of 12.6 in acetonitrile, which is significantly lower than that of typical pyrrolidines (pKaH 16-20). acs.orgresearchgate.net This reduced basicity also translates to a decrease in the nucleophilicity of the nitrogen atom. masterorganicchemistry.com The lower nucleophilicity can impact the rate of reactions where the pyrrolidine nitrogen acts as a nucleophile, such as in enamine formation, which is often the rate-determining step in organocatalytic cycles. masterorganicchemistry.com

Steric Effects: The trifluoroethyl group also introduces considerable steric bulk around the 2-position of the pyrrolidine ring. While the fluorine atom itself is relatively small, the trifluoromethyl group is considered to be sterically demanding. rsc.org This steric hindrance can influence the approach of reactants to the nitrogen atom and can play a crucial role in determining the stereoselectivity of reactions. In catalyst-substrate complexes, the trifluoroethyl group can create a specific chiral environment that favors the formation of one stereoisomer over others. researchgate.net For instance, in certain cycloaddition reactions, the steric hindrance from the catalyst's substituents directs the approach of the reacting partner, leading to high diastereoselectivity. nih.gov

Table 3: Comparison of Electronic and Steric Properties

| Property | Unsubstituted Pyrrolidine | This compound (Inferred) |

|---|---|---|

| Electronic Effect | Alkyl groups are weakly electron-donating. | Trifluoroethyl group is strongly electron-withdrawing. |

| Basicity | Higher basicity (pKaH ~19-20 in MeCN). acs.org | Significantly lower basicity. |

| Nucleophilicity | Higher nucleophilicity. masterorganicchemistry.com | Reduced nucleophilicity. masterorganicchemistry.com |

| Steric Hindrance | Less steric hindrance at the 2-position. | Increased steric hindrance at the 2-position. |

This table provides a comparative analysis, with properties of this compound inferred from data on closely related compounds.

Spectroscopic and Kinetic Studies for Mechanistic Pathway Confirmation

Spectroscopic and kinetic studies are essential experimental tools for validating the mechanistic pathways proposed by computational models.

Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful technique for identifying reaction intermediates and products. For reactions involving this compound, ¹⁹F NMR is especially valuable as the fluorine signal is highly sensitive to the local chemical environment, allowing for the direct observation of species containing the trifluoroethyl group. nih.gov For instance, in the study of the Biginelli condensation of trifluorinated ketoesters, ¹⁹F NMR was used to monitor the formation of reactive intermediates and the final product in real-time. nih.gov While specific NMR studies on intermediates of this compound reactions are not widely reported, the principles of using ¹⁹F NMR as a mechanistic probe are well-established. researchgate.net

Table 4: Application of Spectroscopic and Kinetic Methods in Mechanistic Studies of Related Systems

| Method | Application | Information Gained |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Real-time monitoring of reactions involving fluorinated compounds. nih.gov | Identification of fluorinated intermediates and products; reaction progress and kinetics. nih.gov |

| Reaction Progress Kinetic Analysis (RPKA) | Determination of reaction rate laws under synthetically relevant conditions. wikipedia.org | Reaction order with respect to reactants and catalyst; identification of catalyst activation or deactivation; elucidation of the rate-determining step. wikipedia.org |

| In-situ IR Spectroscopy | Monitoring of functional group transformations during a reaction. | Information on the formation and consumption of species with characteristic vibrational frequencies. |

This table illustrates the potential applications of these techniques to study reactions of this compound based on their use in analogous chemical systems.

Future Directions and Emerging Research Avenues for 2 2,2,2 Trifluoroethyl Pyrrolidine

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The future synthesis of 2-(2,2,2-trifluoroethyl)pyrrolidine will increasingly prioritize green chemistry principles to minimize environmental impact. scribd.com Research is moving away from methods that use hazardous reagents or generate significant waste.

Key strategies for sustainable synthesis include:

Biocatalysis : Enzymes such as transaminases are being explored for the asymmetric synthesis of chiral 2-substituted pyrrolidines. nih.govacs.org This approach offers high enantioselectivity under mild conditions, starting from readily available materials and reducing reliance on heavy metal catalysts. nih.gov

Renewable Feedstocks : Future protocols will likely investigate the use of renewable raw materials as starting points for synthesis, moving away from petroleum-based precursors. scribd.com

Atom Economy : Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. scribd.com

Safer Solvents : The use of aqueous media or other environmentally benign solvents is a key goal. scribd.comresearchgate.net For instance, surfactant-inspired catalysts have been designed to facilitate reactions in water. scribd.com

Microwave-assisted synthesis is another promising technique that can reduce reaction times, increase yields, and minimize side reactions, contributing to a more environmentally friendly process. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Achieving high efficiency and stereoselectivity is crucial for producing enantiomerically pure this compound. The development of novel catalytic systems is central to this effort. While traditional methods often rely on stoichiometric chiral auxiliaries or rare metal catalysts, modern research focuses on more efficient catalytic alternatives. nih.gov

Emerging catalytic systems include:

Transaminases : These enzymes can produce both (R) and (S) enantiomers of 2-substituted pyrrolidines with excellent enantiomeric excess (>95% ee) and yields up to 90%. nih.govacs.org

Chiral Brønsted Acids : These catalysts have been successfully used in the highly enantioselective synthesis of 2-substituted pyrrolidines through domino cross-metathesis and intramolecular aza-Michael addition reactions. rsc.org

Transition Metal Catalysis : Iridium complexes with chiral ferrocene (B1249389) ligands have been employed for the one-pot synthesis of chiral 2-arylpyrrolidines, achieving yields up to 98% and 92% ee. thieme-connect.com Copper-catalyzed intramolecular C–H amination of N-fluoride amides also represents a promising route. acs.org

The table below summarizes some advanced catalytic approaches that could be adapted for the synthesis of this compound.

| Catalyst Type | Reaction | Advantages | Reference |

| Transaminases | Asymmetric biocatalytic cyclization | High enantioselectivity, mild conditions, environmentally benign | nih.govacs.org |

| Chiral Brønsted Acids | Domino cross metathesis/aza-Michael addition | Efficient asymmetric protocol for enantio-enriched pyrrolidines | rsc.org |

| Iridium/Chiral Ligand | Intramolecular reductive amination | High yields and enantioselectivity in a one-pot process | thieme-connect.com |

| Copper Complexes | Intramolecular C-H amination | Direct functionalization of C-H bonds, applicable to piperidine (B6355638) synthesis as well | acs.org |

Advanced Applications in Diverse Fields of Chemical Research Beyond Traditional Drug Discovery Frameworks

While the pyrrolidine (B122466) scaffold is prominent in drug discovery, the unique properties imparted by the trifluoroethyl group open doors to applications in other advanced fields. tandfonline.com The high electronegativity, hydrophobicity, and metabolic stability conferred by fluorine are highly desirable in materials science and agrochemistry. ontosight.aimdpi.com

Materials Science : Fluorinated compounds are investigated for creating surfaces with low surface energy and chemical inertness. ontosight.ai This makes this compound and its derivatives potential candidates for developing non-stick coatings, water-repellent materials, and specialized fluoropolymers. ontosight.aimdpi.com

Agrochemicals : The inclusion of fluorine can enhance the efficacy and stability of pesticides and herbicides. olemiss.edu Spiroheterocyclic pyrrolidine dione (B5365651) derivatives containing a 2,2,2-trifluoroethyl group have been patented for use as pesticides. google.com

Chemical Synthesis : As a functionalized, fluorinated heterocycle, it serves as a valuable building block for creating more complex fluorinated molecules for various research applications. ontosight.aiolemiss.edu

Integration with Flow Chemistry and Automated Synthesis Methodologies

Modernizing the synthesis of complex molecules like this compound involves adopting advanced manufacturing technologies. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.org

Flow Chemistry : Continuous-flow microreactor systems allow for precise control over reaction parameters, such as temperature and time. beilstein-journals.org This technology is particularly useful for handling hazardous reagents or highly unstable intermediates safely, which can be a challenge in traditional batch synthesis of fluorinated compounds. It also facilitates scalability and can lead to higher yields and purity. beilstein-journals.orgbeilstein-journals.org

Automated Synthesis : Automated platforms can perform entire synthetic sequences, including reaction, purification, and isolation. merckmillipore.com Reagent cartridges for specific reactions, such as N-heterocycle formation and fluorination, are commercially available, streamlining the synthesis of building blocks like this compound and accelerating the discovery of new derivatives. merckmillipore.com

Design and Synthesis of Next-Generation Pyrrolidine-Based Fluorinated Synthons

The future of fluorinated compounds lies in the creation of novel building blocks, or synthons, that offer greater synthetic versatility and access to unexplored chemical space. dundee.ac.ukresearchgate.net Research in this area focuses on designing next-generation synthons based on the this compound core.

Key directions in this research include:

Increased Functionalization : Developing derivatives of this compound that incorporate additional reactive groups. This allows for easier elaboration into more complex target molecules. dundee.ac.uk

Novel Fluorinated Motifs : Moving beyond simple trifluoroethyl groups to more complex fluorinated substituents to fine-tune electronic and physical properties. researchgate.nettandfonline.com This includes the synthesis of molecules with multiple fluorine atoms or different fluoroalkyl groups. nih.govmdpi.com

sp³-Enriched Scaffolds : There is a clear trend towards more three-dimensional, sp³-rich molecules in drug discovery. tandfonline.comresearchgate.net Designing complex, non-planar synthons from the this compound scaffold can lead to compounds with improved pharmacological profiles. researchgate.net

The development of new synthetic methods, such as electrophilic addition to double bonds and decarboxylative strategies, will be crucial for accessing these next-generation building blocks. tandfonline.com

The table below outlines potential strategies for creating advanced fluorinated synthons.

| Synthon Design Strategy | Objective | Potential Synthetic Method | Reference |

| Multi-functionalization | Introduce orthogonal reactive handles for stepwise elaboration. | Halofluorination followed by substitution/elimination reactions. | beilstein-journals.orgresearchgate.net |

| Complex Fluoroalkylation | Modulate physicochemical properties with novel fluorinated groups. | Use of advanced fluoroalkylating reagents and carbene transfer. | researchgate.netnih.gov |

| Spirocyclic Scaffolds | Increase three-dimensionality and explore novel chemical space. | [3+2] cycloaddition reactions; ring contraction of larger heterocycles. | researchgate.netacs.orgbohrium.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,2,2-trifluoroethyl)pyrrolidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with trifluoroethyl halides under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF or THF. Optimization includes varying temperature (40–80°C), stoichiometry (1:1.2 molar ratio of pyrrolidine to trifluoroethyl bromide), and catalyst (e.g., K₂CO₃ for deprotonation). Characterization via ¹⁹F NMR and GC-MS ensures product purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm) and confirm trifluoroethyl group integration.

- ¹⁹F NMR : Identify CF₃ signals (typically δ -60 to -70 ppm).

- IR Spectroscopy : Detect C-F stretches (~1100–1250 cm⁻¹) and N-H stretches (if present).

Computational tools like DFT (B3LYP/6-311+G*) can model electron distribution and predict reactivity .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : Assess stability via accelerated degradation studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via TLC or HPLC.

- pH Sensitivity : Test solubility and stability in acidic (pH 2–4) and basic (pH 8–10) buffers.

- Light Sensitivity : Expose to UV light (254 nm) and analyze photodegradation products .

Advanced Research Questions

Q. How can computational chemistry guide the design of reactions involving this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for key steps like trifluoroethyl group incorporation.

- Transition State Analysis : Identify intermediates and activation barriers using Nudged Elastic Band (NEB) methods.

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize dielectric environments for higher yields .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts during scale-up)?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent) to isolate factors causing byproducts. For example, a 2³ factorial design can test interactions between variables .

- Mechanistic Probes : Use isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways.

- In Situ Monitoring : Employ techniques like ReactIR or flow NMR to detect transient intermediates .

Q. How can this compound be functionalized for applications in medicinal chemistry?

- Methodological Answer :

- Derivatization : Introduce substituents via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or alkylation.

- Bioisosteric Replacement : Replace the CF₃ group with other electronegative moieties (e.g., OCF₃, SF₅) and compare binding affinities.

- In Silico Screening : Dock derivatives into target protein pockets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite to prioritize synthesis .

Q. What reactor configurations are optimal for scaling up this compound synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions; reduces side reactions.

- Membrane Reactors : Separate byproducts in real-time (e.g., using nanofiltration membranes).

- Safety Protocols : Implement pressure relief systems and inline analytics (e.g., PAT tools) for hazardous intermediates .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.